molecular formula C14H18F3N B8176793 4-amino-N-cyclopentyl-2-methylbenzamide

4-amino-N-cyclopentyl-2-methylbenzamide

Cat. No.: B8176793
M. Wt: 257.29 g/mol
InChI Key: ZQEBHDRPOBTOSM-UHFFFAOYSA-N
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Description

4-Amino-N-cyclopentyl-2-methylbenzamide (CAS: 1249047-20-8) is a benzamide derivative characterized by a 4-amino-substituted benzene ring, a 2-methyl group, and an N-cyclopentylamide moiety.

Properties

IUPAC Name

N-[[2-methyl-5-(trifluoromethyl)phenyl]methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N/c1-10-6-7-12(14(15,16)17)8-11(10)9-18-13-4-2-3-5-13/h6-8,13,18H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEBHDRPOBTOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CNC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclopentyl-2-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-5-(trifluoromethyl)benzyl chloride and cyclopentylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of 4-amino-N-cyclopentyl-2-methylbenzamide may involve large-scale reactors and optimized reaction conditions to ensure efficient synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclopentyl-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-amino-N-cyclopentyl-2-methylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopentyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Variations on the Benzamide Core

(a) N-Substituent Modifications
  • 4-Amino-N-cyclopentyl-2-methylbenzamide: N-Cyclopentyl group provides a five-membered aliphatic ring, balancing steric bulk and lipophilicity.
  • Additional benzo[d]oxazol-2-ylthio acetamido substituent introduces sulfur and heterocyclic moieties, enhancing electronic complexity .
(b) Aromatic Ring Functionalization
  • 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide: Dual amino groups (4-amino and 4-amino-2-methoxy) increase polarity and hydrogen-bonding capacity, contrasting with the single 4-amino group in the target compound. Molecular weight: 257.29 g/mol .
  • 4-Chloro-N-(2-methoxyphenyl)benzamide :
    • Chlorine at the 4-position and methoxy at the 2-position create distinct electronic effects, with chlorine being electron-withdrawing and methoxy electron-donating. Crystal structure analysis reveals planar amide groups with dihedral angles influenced by substituents .
  • 4-Methoxy-N-methylbenzamide :
    • Methoxy group at the 4-position and N-methyl substituent result in a dihedral angle of 10.6° between the amide and benzene ring. Hydrogen-bonded chains along the crystallographic b-axis stabilize the structure .

Physicochemical and Structural Properties

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
4-Amino-N-cyclopentyl-2-methylbenzamide 4-Amino, 2-methyl, N-cyclopentyl Not reported Moderate steric bulk, planar amide group
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide 4-Amino, N-(4-amino-2-methoxyphenyl) 257.29 High polarity, dual amino groups
4-Methoxy-N-methylbenzamide 4-Methoxy, N-methyl 165.19 Small dihedral angle (10.6°), hydrogen-bonded chains
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Chloro, N-(2-methoxyphenyl) 275.73 Electron-withdrawing Cl, planar conformation

Key Differentiators and Implications

  • Steric Effects : The N-cyclopentyl group in the target compound offers a compromise between the smaller N-methyl (e.g., 4-methoxy-N-methylbenzamide) and bulkier N-cyclohexyl or N-aryl groups, influencing bioavailability and binding affinity in hypothetical drug design .
  • Electronic Profile: The 4-amino group enhances hydrogen-bond donor capacity compared to electron-withdrawing substituents (e.g., Cl in 4-chloro derivatives), which may improve interaction with biological targets .
  • Crystallographic Behavior : Compounds with methoxy or hydroxy substituents (e.g., 2-hydroxy-N-(4-methylphenyl)benzamide) exhibit distinct hydrogen-bonding networks, affecting their solid-state stability and solubility .

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